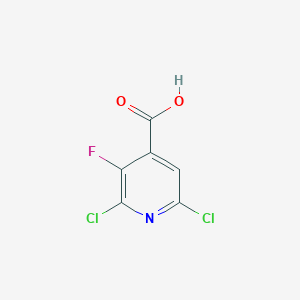

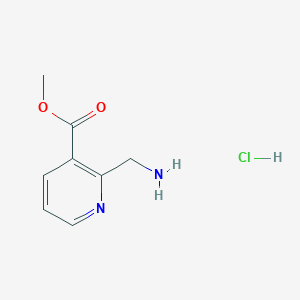

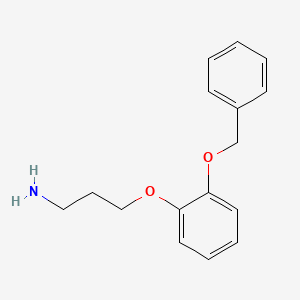

![molecular formula C7H12Cl2N4 B1405208 Dihidrocloruro de 5,6,7,8-tetrahidropiridino[3,4-d]pirimidin-2-amina CAS No. 1820703-96-5](/img/structure/B1405208.png)

Dihidrocloruro de 5,6,7,8-tetrahidropiridino[3,4-d]pirimidin-2-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization starting from pyrimidinylpropanoic acids . The compound has been used as mTOR kinase and PI3 kinase inhibitors .Molecular Structure Analysis

The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS.Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines. The reaction mechanism for the synthesis of these compounds has been studied, and intermediates have been isolated to confirm the proposed pathways.Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrido pyrimidinone derivatives are influenced by their molecular structure. The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state.Aplicaciones Científicas De Investigación

Descubrimiento y desarrollo de fármacos

Este compuesto ha mostrado potencial en el campo del descubrimiento de fármacos, particularmente como un andamiaje para el desarrollo de inhibidores de quinasas . Los inhibidores de quinasas son una clase de fármacos que bloquean ciertas enzimas (quinasas) y tienen aplicaciones en el tratamiento del cáncer, los trastornos inflamatorios y otras enfermedades.

Síntesis química

El compuesto sirve como un bloque de construcción en la síntesis química, especialmente en la construcción de moléculas complejas . Su estructura permite varias sustituciones, lo que lo hace versátil para crear una amplia gama de derivados con posibles actividades farmacológicas.

Estudios biológicos

En la investigación biológica, este compuesto se puede utilizar para estudiar las vías de señalización de las células . Al inhibir quinasas específicas, los investigadores pueden observar cambios en el comportamiento celular, lo cual es crucial para comprender los mecanismos de la enfermedad.

Mecanismo De Acción

Target of Action

The primary targets of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival.

Mode of Action

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The molecular and cellular effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway. This could potentially lead to the death of cells that rely on this pathway for survival.

Result of Action

The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This suggests that 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride may have antiproliferative effects on certain types of cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit mTOR kinase and PI3 kinase, which are crucial in cell growth and survival pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating downstream signaling pathways. Additionally, it interacts with other biomolecules such as phosphatidylinositol, influencing intracellular signal transduction .

Cellular Effects

The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride on various cell types are profound. It impacts cell signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is essential for cell proliferation, survival, and metabolism . By inhibiting key enzymes in this pathway, the compound can induce cell cycle arrest, apoptosis, and autophagy. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride exerts its effects through direct binding interactions with target enzymes. It inhibits mTOR kinase by binding to its catalytic domain, thereby blocking substrate access and phosphorylation events . Similarly, it inhibits PI3 kinase by occupying its ATP-binding site, preventing the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling molecules. These interactions lead to a cascade of molecular events that alter cellular functions and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target pathways, resulting in prolonged effects on cellular function . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . It can also translocate to the nucleus, affecting gene expression and other nuclear processes. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.

Propiedades

IUPAC Name |

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;;/h3,9H,1-2,4H2,(H2,8,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASALWYKERCYNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NC(=NC=C21)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820703-96-5 | |

| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

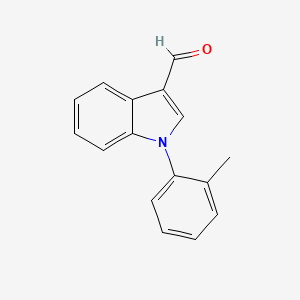

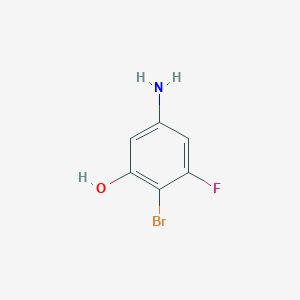

![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)

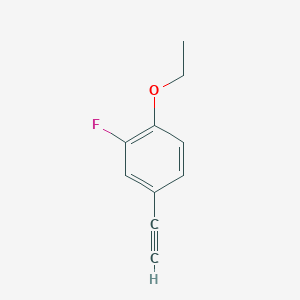

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)